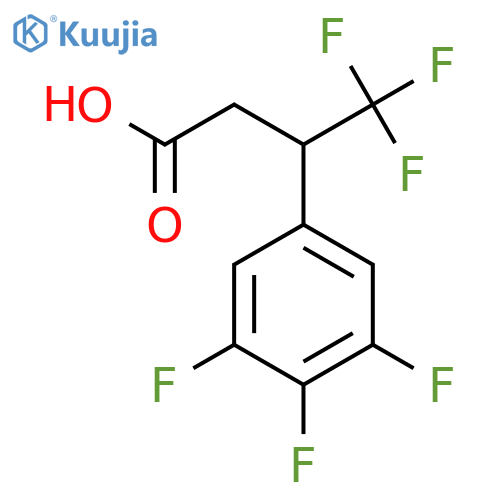Cas no 1272852-69-3 (4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid)

1272852-69-3 structure
商品名:4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid
- AKOS006177333
- EN300-1936769
- 1272852-69-3
-
- インチ: 1S/C10H6F6O2/c11-6-1-4(2-7(12)9(6)13)5(3-8(17)18)10(14,15)16/h1-2,5H,3H2,(H,17,18)
- InChIKey: BAXDGMXQWXEEIX-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1C=C(C(=C(C=1)F)F)F)(F)F
計算された属性
- せいみつぶんしりょう: 272.02719840g/mol
- どういたいしつりょう: 272.02719840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936769-0.05g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-1.0g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 1g |
$0.0 | 2023-06-02 | ||
| Enamine | EN300-1936769-0.1g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-1g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-0.5g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-0.25g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-10g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-2.5g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1936769-5g |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |
1272852-69-3 | 5g |
$2443.0 | 2023-09-17 |
4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1272852-69-3 (4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
